1-(3-Chloropropoxy)-4-(pentyloxy)benzene
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Overview
Description
1-(3-Chloropropoxy)-4-pentoxybenzene is an organic compound characterized by the presence of a benzene ring substituted with a 3-chloropropoxy group and a pentoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropropoxy)-4-pentoxybenzene typically involves the reaction of 1-(3-chloropropoxy)benzene with pentanol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of 1-(3-Chloropropoxy)-4-pentoxybenzene.
Industrial Production Methods
Industrial production methods for 1-(3-Chloropropoxy)-4-pentoxybenzene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloropropoxy)-4-pentoxybenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atom in the 3-chloropropoxy group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium azide (NaN₃) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
1-(3-Chloropropoxy)-4-pentoxybenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Chloropropoxy)-4-pentoxybenzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chloropropoxy)-4-methoxybenzene
- 1-(3-Chloropropoxy)-4-fluorobenzene
- 1-(3-Chloropropoxy)-4-ethoxybenzene
Uniqueness
1-(3-Chloropropoxy)-4-pentoxybenzene is unique due to the presence of both a 3-chloropropoxy group and a pentoxy group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill.
Properties
CAS No. |
449180-80-7 |
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Molecular Formula |
C14H21ClO2 |
Molecular Weight |
256.77 g/mol |
IUPAC Name |
1-(3-chloropropoxy)-4-pentoxybenzene |
InChI |
InChI=1S/C14H21ClO2/c1-2-3-4-11-16-13-6-8-14(9-7-13)17-12-5-10-15/h6-9H,2-5,10-12H2,1H3 |
InChI Key |
BMHRFTSVYZAZQM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)OCCCCl |
Origin of Product |
United States |
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